

Ethyl 6-methyl-3-oxoheptanoate molecular weight and formula

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Compound of Interest

Compound Name: *Ethyl 6-methyl-3-oxoheptanoate*

Cat. No.: *B1285258*

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An In-depth Technical Guide to **Ethyl 6-methyl-3-oxoheptanoate** for Researchers and Drug Development Professionals

Abstract

Ethyl 6-methyl-3-oxoheptanoate is a β -keto ester of significant interest in synthetic organic chemistry. Its bifunctional nature, characterized by ester and ketone moieties, renders it a versatile precursor for the synthesis of more complex molecular architectures, including heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of its core chemical and physical properties, outlines a robust methodology for its structural characterization, presents a plausible synthetic pathway, and discusses its potential applications in the field of drug discovery. The strategic placement of a methyl group at the 6-position influences its lipophilicity and potential metabolic profile, making it a noteworthy building block for medicinal chemists. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Chemical Identity and Physicochemical Properties

Ethyl 6-methyl-3-oxoheptanoate belongs to the class of β -keto esters. The presence of a ketone at the β -position relative to the ester carbonyl group results in an acidic α -proton, making this site a nucleophilic center for various carbon-carbon bond-forming reactions. The terminal isobutyl group can modulate the molecule's steric and electronic properties, which is a key consideration in synthetic design and drug-receptor interactions.

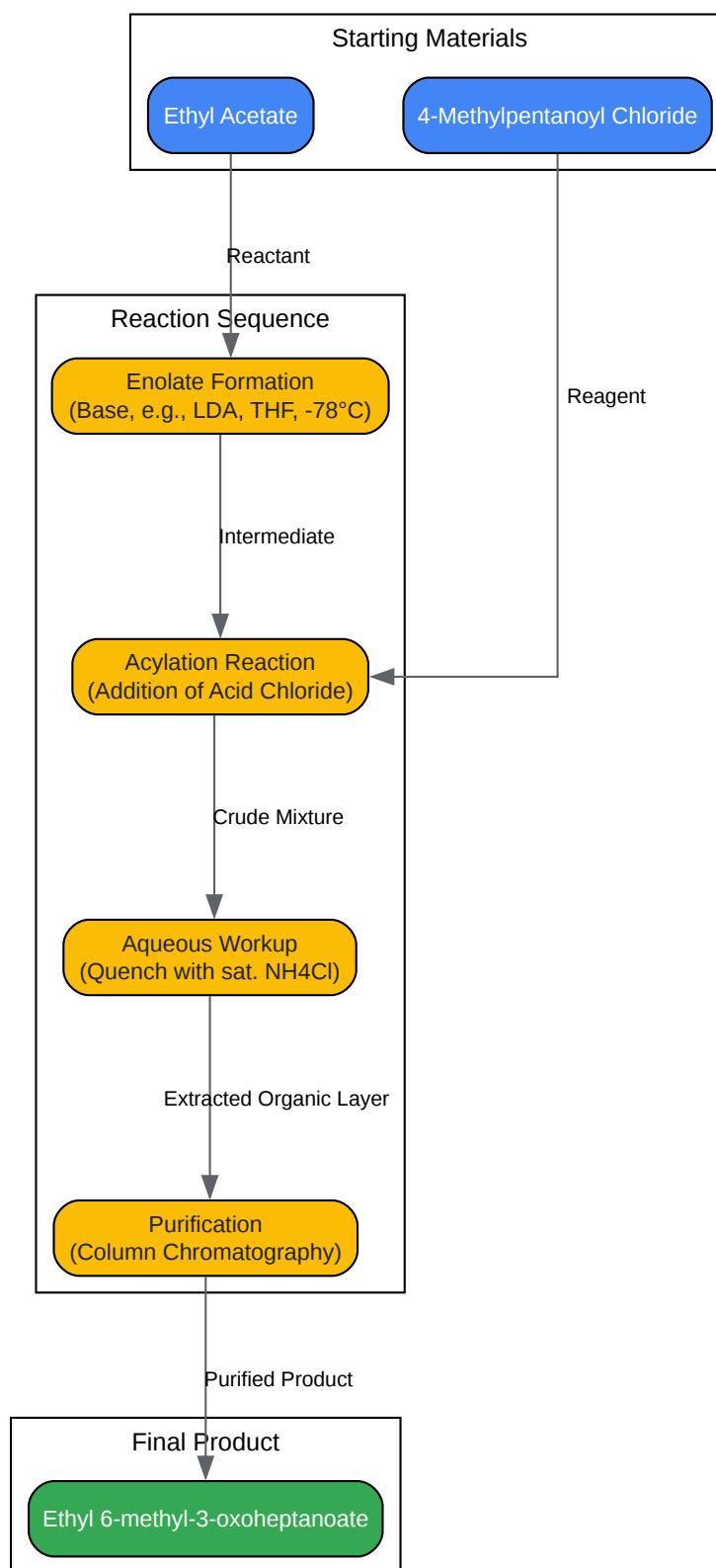
Table 1: Physicochemical and Computed Properties of **Ethyl 6-methyl-3-oxoheptanoate**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O ₃	PubChem[1][2], CP Lab Safety[3]
Molecular Weight	186.25 g/mol	PubChem[1]
Monoisotopic Mass	186.1256 Da	PubChem[1][2]
IUPAC Name	ethyl 6-methyl-3-oxoheptanoate	PubChem[1]
CAS Number	57689-16-4	PubChem[1], CP Lab Safety[3]
Canonical SMILES	CCOC(=O)CC(=O)CCC(C)C	PubChem[1]
InChI Key	LLAQANOMMFENEZ-UHFFFAOYSA-N	PubChem[1]
Synonyms	6-METHYL-3-OXO-HEPTANOIC ACID ETHYL ESTER	CP Lab Safety[3]
Computed XLogP3	1.9	PubChem[1]

Synthesis Pathway: A Methodological Approach

While multiple synthetic routes to β -keto esters exist, a common and effective method is the Claisen condensation reaction. This reaction involves the condensation of an ester with an enolizable ketone or another ester. For **Ethyl 6-methyl-3-oxoheptanoate**, a plausible route involves the reaction of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis and decarboxylation, or more directly, the acylation of a specific enolate.

A robust synthetic approach is the acylation of the enolate of ethyl acetate with a derivative of 4-methylpentanoic acid, such as its acid chloride or a Weinreb amide. The workflow below outlines a conceptual synthetic pathway.



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Caption: Conceptual workflow for the synthesis of **Ethyl 6-methyl-3-oxoheptanoate**.

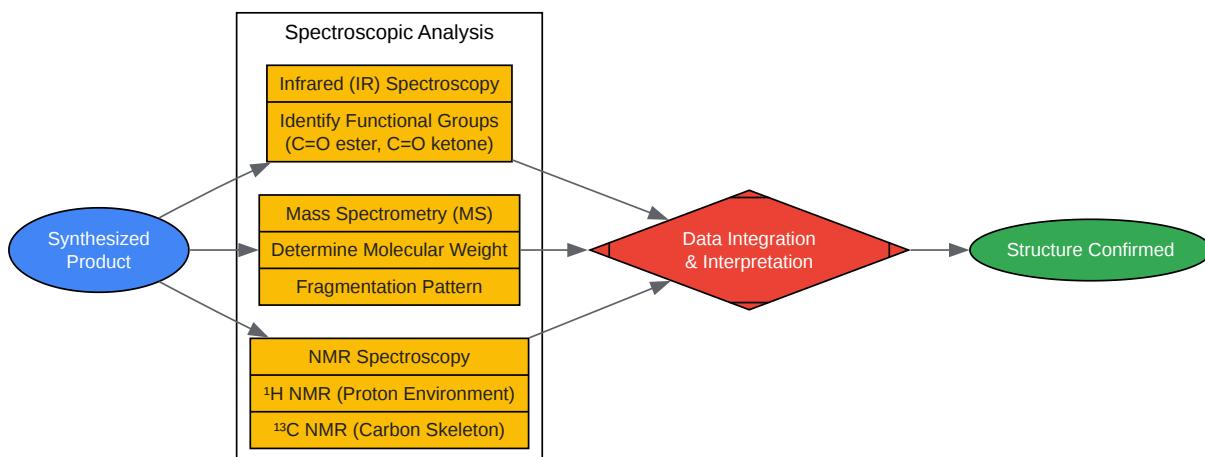
Experimental Protocol: Synthesis via Acylation

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

- **Reaction Setup:** Under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
- **Enolate Formation:** Slowly add a solution of lithium diisopropylamide (LDA) in THF to the flask. Following this, add ethyl acetate dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 30-45 minutes at -78 °C to ensure complete formation of the lithium enolate.
- **Acylation:** Add a solution of 4-methylpentanoyl chloride in anhydrous THF to the enolate solution dropwise. The reaction is highly exothermic; maintain strict temperature control. Stir the reaction mixture at -78 °C for 2-3 hours.
- **Reaction Monitoring & Quenching:** Monitor the reaction's progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cold bath.
- **Workup and Extraction:** Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- **Purification:** Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel to yield pure **Ethyl 6-methyl-3-oxoheptanoate**.

Structural Elucidation and Analytical Workflow

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques provides the necessary data to verify the identity and purity of the synthesized compound.



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Caption: Workflow for the structural confirmation of **Ethyl 6-methyl-3-oxoheptanoate**.

Analytical Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

- Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^1H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment (e.g., carbonyls, alkyls).

Table 2: Predicted Spectroscopic Data for **Ethyl 6-methyl-3-oxoheptanoate**

Technique	Parameter	Predicted Value	Interpretation
¹ H NMR	Chemical Shift (δ)	~0.9 ppm (d, 6H)	Two methyl groups of the isobutyl moiety
	~1.25 ppm (t, 3H)	Ethyl ester -CH ₃	
	~1.5-1.7 ppm (m, 3H)	-CH ₂ - and -CH- of the isobutyl moiety	
	~2.5 ppm (t, 2H)	Methylene protons adjacent to ketone (-CH ₂ C(O)-)	
	~3.4 ppm (s, 2H)	α -methylene protons (-C(O)CH ₂ C(O)-)	
	~4.15 ppm (q, 2H)	Ethyl ester -OCH ₂ -	
¹³ C NMR	Chemical Shift (δ)	~202 ppm	Ketone carbonyl carbon (C=O)
	~167 ppm	Ester carbonyl carbon (C=O)	
	~61 ppm	Ethyl ester -OCH ₂ - carbon	
	~49 ppm	α -methylene carbon (-C(O)CH ₂ C(O)-)	
	~(Alkyl Region)	Remaining alkyl carbons	
IR Spec.	Absorption (cm ⁻¹)	~1745 cm ⁻¹	Strong, C=O stretch (ester)
	~1715 cm ⁻¹	Strong, C=O stretch (ketone)	
	~1150-1250 cm ⁻¹	Strong, C-O stretch (ester)	

B. Mass Spectrometry (MS) MS provides the exact molecular weight and valuable fragmentation data.

- Methodology: Electron Ionization (EI) is a common method. The molecular ion peak (M^+) corresponding to the molecular weight (186.25) should be observed. Fragmentation patterns can help confirm the structure, such as the loss of the ethoxy group (-45 Da) or cleavage at the carbonyl groups.

C. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

- Methodology: A spectrum can be obtained from a thin film of the neat liquid on a salt plate (NaCl or KBr). The key diagnostic peaks are the two distinct carbonyl stretches.

Applications in Research and Drug Development

Ethyl 6-methyl-3-oxoheptanoate is not just a synthetic intermediate; it is a strategic building block for creating molecules with potential therapeutic value.

- Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for synthesizing a wide range of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are privileged scaffolds in medicinal chemistry.
- Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment. The isobutyl group provides a vector for exploring hydrophobic pockets in protein active sites, while the keto-ester portion offers multiple points for chemical elaboration.
- The "Magic Methyl" Effect: The strategic inclusion of a methyl group can have profound effects on a drug candidate's properties. In this molecule, the terminal gem-dimethyl groups of the isobutyl moiety can enhance metabolic stability by blocking potential sites of oxidation. [4] This modification also increases lipophilicity, which can improve membrane permeability, a critical factor for oral bioavailability.[4] Drug development professionals can leverage this pre-functionalized building block to introduce this beneficial structural motif into lead compounds.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Ethyl 6-methyl-3-oxoheptanoate** is associated with the following hazards:

- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.[\[1\]](#)

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 6-methyl-3-oxoheptanoate is a valuable and versatile β -keto ester with significant potential for synthetic and medicinal chemistry applications. Its well-defined structure, accessible synthetic routes, and the strategic presence of a metabolically relevant isobutyl group make it an attractive building block for the development of novel chemical entities. A thorough understanding of its physicochemical properties, synthetic methodologies, and analytical characterization, as detailed in this guide, is essential for its effective utilization in research and drug discovery pipelines.

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